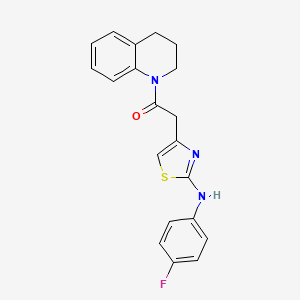

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-15-7-9-16(10-8-15)22-20-23-17(13-26-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOXHQZASZDPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone exhibits significant biological activity, particularly in the fields of cancer research and neuropharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that combines the structural motifs of dihydroquinoline and thiazole. The key steps include:

- Formation of Dihydroquinoline Core : The dihydroquinoline structure is synthesized through cyclization reactions involving appropriate precursors.

- Thiazole Integration : The thiazole moiety is introduced via condensation reactions with fluorinated phenyl amines, enhancing the compound's biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing dihydroquinoline structures. For instance, tetrahydroquinolines have been shown to inhibit cell growth in various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) at concentrations as low as 25 μM .

Table 1: Anticancer Activity Overview

| Cell Line | Compound Concentration | Inhibition Percentage |

|---|---|---|

| H460 (Lung Carcinoma) | 25 μM | Up to 90% |

| DU145 (Prostate Carcinoma) | 25 μM | Significant Inhibition |

| MCF7 (Breast Adenocarcinoma) | 25 μM | Notable Reduction |

Neuropharmacological Effects

The compound has also been studied for its potential as a dual-target inhibitor for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs). One derivative demonstrated IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating strong inhibitory effects .

Table 2: Neuropharmacological Activity

| Enzyme Target | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| AChE | 0.28 | Mixed Inhibition |

| MAO-A | 0.34 | Competitive Inhibition |

| MAO-B | 2.81 | Competitive Inhibition |

Case Studies

- Study on Anticancer Activity : A recent study synthesized several derivatives and screened them against different cancer cell lines. The results indicated that modifications at the C4 position of the quinoline ring significantly enhanced antiproliferative effects compared to parent compounds .

- Neuroprotective Study : Another investigation focused on the ability of a related compound to cross the blood-brain barrier (BBB). The results showed no cytotoxicity in neuronal cell lines at concentrations below 12.5 µM, suggesting potential for treating neurodegenerative diseases without adverse effects .

Comparison with Similar Compounds

Dihydroquinoline Derivatives

Key Insight: The thiazole moiety in the target compound may enhance target specificity compared to simpler dihydroquinoline derivatives.

Thiazole-Containing Compounds

Key Insight: The 4-fluorophenylamino group in the target compound may improve hydrogen-bonding interactions compared to non-amino-substituted thiazoles.

Oxadiazole Derivatives

Key Insight : Oxadiazoles often exhibit antibacterial activity, while thiazole derivatives like the target compound may favor anticancer applications due to scaffold differences.

Triazole and Multi-Heterocyclic Compounds

Key Insight : Multi-heterocyclic compounds often exhibit broader bioactivity but may face challenges in synthetic complexity and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.